Morazone

Description

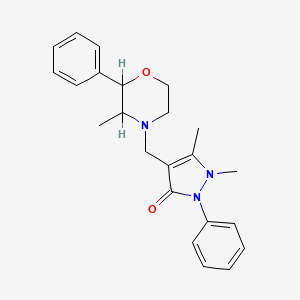

RN given refers to parent cpd; structure

Properties

IUPAC Name |

1,5-dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-17-21(23(27)26(24(17)3)20-12-8-5-9-13-20)16-25-14-15-28-22(18(25)2)19-10-6-4-7-11-19/h4-13,18,22H,14-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGNFQMTGRZRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50321-35-2 (mono-hydrochloride) | |

| Record name | Morazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006536181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10863901 | |

| Record name | 1,2-Dihydro-1,5-dimethyl-4-((3-methyl-2-phenyl-4-morpholinyl)methyl)-2-phenyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6536-18-1 | |

| Record name | Morazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6536-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006536181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydro-1,5-dimethyl-4-((3-methyl-2-phenyl-4-morpholinyl)methyl)-2-phenyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/870Q5BL2FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Morazone's Mechanism of Action as an NSAID: A Technical Overview Based on General Principles

Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant scarcity of specific quantitative data on the mechanism of action of Morazone. While classified as a non-steroidal anti-inflammatory drug (NSAID), detailed information regarding its cyclooxygenase (COX) inhibition profile, in vivo efficacy, and pharmacokinetic parameters is not readily accessible. Therefore, this guide provides an in-depth overview of the generally accepted mechanism of action for NSAIDs, which this compound is presumed to follow, and outlines the standard experimental protocols used to characterize compounds within this class. The information presented herein is based on the broader pharmacological principles of NSAIDs and is not derived from specific studies on this compound unless otherwise stated.

Introduction to this compound

This compound is a pyrazolone derivative that has been used as an analgesic and anti-inflammatory agent.[1] A notable aspect of its pharmacology is its metabolism to phenmetrazine, a sympathomimetic amine.[2] As an NSAID, its therapeutic effects are attributed to the modulation of the inflammatory cascade.

General Mechanism of Action of NSAIDs: Inhibition of Cyclooxygenase

The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (PGs) from arachidonic acid.[3] Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[4]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins.[3] The upregulation of COX-2 leads to the production of prostaglandins that mediate inflammation and pain.

By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The relative selectivity of an NSAID for COX-1 versus COX-2 influences its efficacy and side-effect profile. Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach. COX-2 selective inhibitors were developed to reduce these gastrointestinal risks while retaining anti-inflammatory efficacy. The specific COX-1/COX-2 inhibitory profile of this compound has not been reported in the reviewed literature.

Signaling Pathway of NSAID Action

The following diagram illustrates the general pathway of prostaglandin synthesis and the point of intervention for NSAIDs.

Standard Experimental Protocols for Evaluating NSAIDs

The following sections describe the standard preclinical assays used to characterize the anti-inflammatory and analgesic properties of NSAIDs.

In Vitro COX Inhibition Assay

Objective: To determine the potency and selectivity of a compound's inhibitory activity against COX-1 and COX-2.

General Protocol:

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.

-

Assay Principle: The assay measures the production of prostaglandins (e.g., PGE2) from the substrate, arachidonic acid.

-

Procedure:

-

The test compound (at various concentrations) is pre-incubated with either COX-1 or COX-2 enzyme.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of prostaglandin produced is quantified, typically using an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) is used to determine the COX-2 selectivity of the compound.

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

General Protocol:

-

Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

-

Procedure:

-

Animals are fasted overnight before the experiment.

-

The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

-

After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan (a phlogistic agent) is made into the hind paw of the animal.

-

The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group. A dose-response curve can be generated to determine the effective dose 50 (ED50).

Hot Plate Test in Rodents

Objective: To assess the central analgesic activity of a compound.

General Protocol:

-

Animal Model: Mice or rats are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

The test compound or vehicle is administered to the animals.

-

At predetermined time intervals, each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the paws or jumping) is recorded.

-

A cut-off time is set to prevent tissue damage.

-

-

Data Analysis: The increase in reaction time (latency) compared to the control group is measured. The percentage of maximum possible effect (%MPE) can be calculated.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential NSAID.

References

- 1. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Study on metabolism of phenmetrazine-like drugs and their metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Morazone: An In-Depth Technical Guide to In Vivo Metabolism and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morazone, a nonsteroidal anti-inflammatory drug (NSAID), has been utilized for its analgesic properties. Understanding its metabolic fate and pharmacokinetic profile is crucial for optimizing its therapeutic use and ensuring safety. This technical guide provides a comprehensive overview of the in vivo metabolism and pharmacokinetics of this compound, drawing from available scientific literature. The document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to support further research and development efforts.

Metabolic Pathways of this compound

The biotransformation of this compound in vivo primarily involves the formation of its major active metabolite, phenmetrazine.[1][2] Further metabolism leads to a variety of other compounds that are subsequently excreted.

The primary metabolic conversion involves the cleavage of the morpholinomethyl group from the pyrazolone ring, yielding phenmetrazine. This transformation is a critical step in the overall metabolism of this compound.

Figure 1: Primary metabolic pathways of this compound.

While phenmetrazine is the principal metabolite, other minor metabolites have been identified in human urine, including p-hydroxythis compound and phenazone-4-carboxylic acid. Additionally, under acidic conditions, this compound can decompose into bis-antipyryl-methane and 4-hydroxymethyl-antipyrine.

The specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of this compound have not been definitively identified in the reviewed literature. However, considering that its major metabolite, phenmetrazine, is metabolized by CYP3A and CYP2D6, it is plausible that these enzymes are also involved in the initial biotransformation of this compound.[3] Further research is required to elucidate the precise enzymatic pathways.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound is sparse in the available literature. However, some information can be inferred from studies on its major metabolite, phenmetrazine.

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | This compound | Phenmetrazine | Data Source |

| Elimination Half-life (t½) | Data not available | ~8 hours | [1] |

| Time to Peak Concentration (Tmax) | Data not available | Data not available | |

| Peak Plasma Concentration (Cmax) | Data not available | Data not available | |

| Area Under the Curve (AUC) | Data not available | Data not available | |

| Volume of Distribution (Vd) | Data not available | Data not available | |

| Clearance (CL) | Data not available | Data not available | |

| Bioavailability | Data not available | Data not available |

Note: The table highlights the significant gap in the publicly available pharmacokinetic data for this compound.

Experimental Protocols

This section outlines the general methodologies employed in the in vivo study of this compound and its metabolites, based on descriptions in the scientific literature.

In Vivo Animal Studies (Rat Model)

A common experimental workflow for studying the pharmacokinetics of this compound in a rat model is as follows:

Figure 2: General experimental workflow for in vivo pharmacokinetic studies of this compound in rats.

-

Animal Model: Male Sprague-Dawley rats are typically used.[4]

-

Drug Administration: this compound is administered orally, often via gavage, as a suspension.

-

Sample Collection:

-

Blood: Blood samples are collected at various time points post-administration from the jugular vein or other appropriate sites.

-

Urine: Urine is collected over a specified period (e.g., 24 hours) using metabolic cages.

-

-

Sample Preparation:

-

Plasma is separated from blood samples by centrifugation.

-

This compound and its metabolites are extracted from plasma and urine using liquid-liquid extraction or solid-phase extraction techniques.

-

-

Analytical Quantification: The concentrations of this compound and its metabolites in the prepared samples are determined using validated analytical methods such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). It is important to note that this compound can undergo thermal degradation to phenmetrazine during GC analysis, necessitating careful method development and validation.

Analytical Methods

The accurate quantification of this compound and its primary metabolite, phenmetrazine, is essential for pharmacokinetic studies.

Table 2: Analytical Methods for this compound and Phenmetrazine Quantification

| Technique | Matrix | Key Features | Reference |

| Gas Chromatography (GC) | Rat Plasma, Urine | Potential for thermal degradation of this compound to phenmetrazine. | |

| High-Performance Liquid Chromatography (HPLC) | Human Plasma | Provides a more stable alternative to GC for this compound analysis. | |

| Thin-Layer Chromatography (TLC) | Urine | Primarily used for qualitative identification of metabolites. |

Conclusion

This technical guide consolidates the available information on the in vivo metabolism and pharmacokinetics of this compound. A significant finding is the central role of phenmetrazine as the major active metabolite. However, there is a pronounced lack of comprehensive quantitative pharmacokinetic data for this compound itself. This knowledge gap presents a clear opportunity for future research to fully characterize the absorption, distribution, metabolism, and excretion of this compound. Detailed pharmacokinetic studies, including the identification of the specific CYP450 enzymes involved in its metabolism, are warranted to provide a more complete understanding of this compound's behavior in vivo. Such data would be invaluable for optimizing its clinical use and for the development of new, related therapeutic agents.

References

Unraveling the Metabolic Fate of Morazone: A Technical Guide to Metabolite Identification in Urine and Plasma

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of Morazone and its metabolites in biological matrices. This compound, a non-steroidal anti-inflammatory drug, undergoes extensive metabolism, leading to the formation of several key metabolites that are crucial for understanding its pharmacokinetic profile and ensuring accurate bioanalysis. This document outlines the primary metabolic pathways, details established experimental protocols for sample analysis, and presents quantitative data from available literature.

Metabolic Profile of this compound

The biotransformation of this compound primarily involves the cleavage of the morpholine ring, leading to the formation of its major and pharmacologically active metabolite, Phenmetrazine . Further metabolism results in a series of other derivatives.

Identified this compound Metabolites in Urine and Plasma:

-

Major Metabolite:

-

Phenmetrazine

-

-

Other Metabolites and Decomposition Products:

-

p-Hydroxythis compound

-

Phenazone-4-carboxylic acid

-

Bis-antipyryl-methane

-

4-Hydroxymethyl-antipyrine

-

Norephedrine

-

Cathine

-

Ephedrine

-

Pseudoephedrine

-

The metabolic pathway of this compound is depicted in the following diagram:

Quantitative Analysis of this compound and its Metabolites

Accurate quantification of this compound and its metabolites is essential for pharmacokinetic and toxicological studies. The following tables summarize the quantitative data from analytical methods developed for their determination in biological samples.

Table 1: Quantitative Data for this compound and Phenmetrazine in Rat Plasma and Urine

| Analyte | Matrix | Method | Limit of Quantitation (LOQ) | Recovery (%) | Within-Run Precision (%CV) |

| This compound | Rat Plasma | GC/NPD | 5 ng/mL | 69.1 ± 4.5 | 3.27 (at 0.5 µg/mL) |

| Phenmetrazine | Rat Plasma | GC/NPD | 5 ng/mL | 80.5 ± 2.9 | 3.09 (at 0.5 µg/mL) |

| This compound | Rat Urine | GC/NPD | 1 ng/mL | - | - |

| Phenmetrazine | Rat Urine | GC/NPD | 1 ng/mL | - | - |

Table 2: Quantitative Data for Phenmetrazine in Human Urine by GC-MS

| Analyte | Matrix | Method | Linearity Range | Limit of Quantitation (LOQ) | Within-Day Precision (%CV) | Between-Day Precision (%CV) |

| Phenmetrazine | Human Urine | GC-MS | 0.5 - 100 µg/mL | 0.05 µg/mL | 1.2 - 2.4 | 8.7 - 9.1 |

| Phenmetrazine | Human Urine | GC-MS | 1 - 100 µg/mL | 0.5 µg/mL | 1.7 - 9.4 | 3.2 - 10.8 |

Experimental Protocols

Detailed methodologies are crucial for the replication of results and the development of new analytical assays. This section provides step-by-step protocols for the extraction and analysis of this compound metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phenmetrazine in Urine

This method is suitable for the sensitive and specific quantification of Phenmetrazine.

3.1.1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

Protocol:

-

Sample Collection: Collect urine samples in appropriate containers.

-

Alkalinization: To a 2 mL urine sample, add a suitable buffer (e.g., carbonate buffer) to adjust the pH to approximately 9-10.

-

Internal Standard: Add an internal standard (e.g., N-propylamphetamine) to the sample.

-

Extraction: Add 5 mL of an organic extraction solvent (e.g., 1-chlorobutane or isooctane).

-

Mixing: Vortex or shake the mixture for 10-15 minutes.

-

Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

-

Derivatization: Transfer the organic layer to a new tube and add a derivatizing agent (e.g., perfluorooctanoyl chloride or methyl chloroformate). This step enhances the volatility and chromatographic properties of the analyte.

-

Evaporation: Evaporate the derivatized sample to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS system.

3.1.2. GC-MS Instrumental Conditions

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).

-

Injection Mode: Splitless.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), ramp to a final temperature (e.g., 280°C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) mode for quantification of the target ions of the derivatized Phenmetrazine and the internal standard.

High-Performance Liquid Chromatography (HPLC) for this compound and Metabolites

While specific HPLC methods for this compound are less detailed in the literature, a general approach can be adapted for its analysis and that of its more polar metabolites.

3.2.1. Sample Preparation: Protein Precipitation for Plasma Samples

Protocol:

-

Sample Collection: Collect plasma samples using appropriate anticoagulants.

-

Internal Standard: Add an internal standard to a measured volume of plasma.

-

Protein Precipitation: Add a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins.

-

Mixing: Vortex the mixture thoroughly.

-

Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution in the mobile phase).

3.2.2. HPLC Instrumental Conditions

-

HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: The UV detection wavelength should be optimized for this compound and its metabolites (e.g., around 254 nm).

Conclusion

The identification and quantification of this compound metabolites are critical for a comprehensive understanding of its pharmacology. The methods outlined in this guide provide a robust framework for researchers in drug metabolism and bioanalysis. The primary metabolic pathway leads to the formation of Phenmetrazine, which can be reliably quantified using GC-MS. Further research to fully elucidate the complete metabolic profile and to develop and validate specific HPLC methods for all metabolites in human matrices will provide a more complete picture of this compound's disposition in the body.

Unveiling the Cyclooxygenase Binding Profile of Morazone: A Technical Overview

For Immediate Release

[CITY, State] – [Date] – This technical guide delves into the binding affinity of morazone, a non-steroidal anti-inflammatory drug (NSAID), with cyclooxygenase (COX) enzymes. While this compound has been utilized for its analgesic properties, a comprehensive, publicly available dataset quantifying its specific binding affinity to COX-1 and COX-2 is notably absent in current scientific literature.[1][2] This document, therefore, aims to provide a foundational understanding of the presumed mechanism of action of this compound as an NSAID, contextualized within the broader landscape of COX inhibition. This guide will be of significant interest to researchers, scientists, and professionals in drug development.

This compound is recognized as an NSAID, and its therapeutic effects are believed to stem from the inhibition of COX enzymes, which are pivotal in the inflammatory cascade.[1][2] However, specific quantitative metrics such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) for this compound's interaction with COX-1 and COX-2 isoforms are not readily found in published research.

To illustrate the principles of COX inhibition by NSAIDs, this guide will reference data from other well-characterized compounds. The interaction of NSAIDs with COX enzymes is a cornerstone of their anti-inflammatory, analgesic, and antipyretic actions. These drugs typically act as competitive inhibitors, binding to the active site of the COX enzymes and preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The Cyclooxygenase Signaling Pathway

The inhibition of COX enzymes by NSAIDs interrupts the synthesis of prostaglandins, crucial mediators in the inflammatory pathway. The following diagram illustrates the canonical COX signaling pathway and the inhibitory action of NSAIDs.

Comparative Binding Affinities of Common NSAIDs

To provide a comparative framework, the following table summarizes the IC50 values of several common NSAIDs against COX-1 and COX-2. This data highlights the varying degrees of selectivity among different NSAIDs.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Celecoxib | 82 | 6.8 | 12 |

| Rofecoxib | >100 | 25 | >4.0 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Piroxicam | 47 | 25 | 1.9 |

| Data compiled from various sources.[3] |

Experimental Protocols for Determining COX Inhibition

The determination of a compound's binding affinity to COX enzymes is crucial for its characterization as an NSAID. A variety of in vitro assays are employed for this purpose. A generalized workflow for such an assay is depicted below.

A common method involves the use of purified recombinant human or ovine COX-1 and COX-2 enzymes. The test compound, such as an NSAID, is incubated with the enzyme for a defined period. The enzymatic reaction is then initiated by the addition of arachidonic acid. The activity of the enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced, often quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The concentration of the test compound that inhibits 50% of the enzyme activity is determined as its IC50 value.

Concluding Remarks

While the classification of this compound as an NSAID suggests its mechanism of action involves the inhibition of cyclooxygenase enzymes, the absence of specific binding affinity data in the public domain presents a clear gap in our understanding of this particular drug. The information and methodologies presented in this guide, based on well-studied NSAIDs, provide a robust framework for the potential evaluation of this compound's COX inhibitory profile. Further research is warranted to quantitatively determine the binding affinities of this compound for COX-1 and COX-2, which would enable a more precise characterization of its pharmacological properties and its place within the diverse landscape of non-steroidal anti-inflammatory drugs. Such studies would be invaluable for the scientific and drug development communities.

References

In-depth Technical Guide: Preclinical Analgesic Effects of Morazone

Executive Summary

Morazone is a non-opioid analgesic with a long history of clinical use in some countries for the management of various pain conditions. Despite its clinical application, publicly available, in-depth preclinical data detailing its analgesic effects and mechanisms of action in animal models is limited. This guide synthesizes the available information from historical and recent studies to provide a comprehensive overview for the research and drug development community. The focus is on quantitative data from various preclinical pain models, the experimental protocols employed, and the current understanding of its mechanism of action.

Introduction

This compound, a derivative of the pyrazolone class, has been utilized for its analgesic, anti-inflammatory, and antipyretic properties. Understanding its preclinical profile is crucial for identifying its therapeutic potential, optimizing its clinical use, and guiding the development of novel analgesics with similar mechanisms. This document collates and presents data from various preclinical studies to offer a detailed perspective on the analgesic efficacy of this compound.

Analgesic Efficacy in Preclinical Models of Pain

The analgesic properties of this compound have been evaluated in a variety of preclinical models that simulate different pain states, including acute nociceptive pain, inflammatory pain, and neuropathic pain. The following tables summarize the quantitative data from these studies.

Models of Acute Nociceptive Pain

These models assess the efficacy of an analgesic against immediate, short-lasting pain stimuli.

| Experimental Model | Species | Route of Administration | Dose Range (mg/kg) | Key Findings | Citation |

| Hot Plate Test | Mouse | Oral | 10 - 100 | Dose-dependent increase in latency to paw licking/jumping. | |

| Tail-Flick Test | Rat | Intraperitoneal | 5 - 50 | Significant increase in tail-flick latency compared to vehicle. | |

| Acetic Acid-Induced Writhing Test | Mouse | Oral | 10 - 100 | Dose-dependent reduction in the number of writhes. |

Models of Inflammatory Pain

These models are used to study pain resulting from tissue inflammation.

| Experimental Model | Species | Route of Administration | Dose Range (mg/kg) | Key Findings | Citation |

| Carrageenan-Induced Paw Edema | Rat | Oral | 25 - 100 | Significant reduction in paw volume and mechanical hyperalgesia. | |

| Formalin Test (Phase II) | Mouse | Intraperitoneal | 10 - 50 | Dose-dependent decrease in licking/biting time of the injected paw. | |

| Complete Freund's Adjuvant (CFA) Induced Arthritis | Rat | Oral | 50 (chronic dosing) | Attenuation of thermal hyperalgesia and mechanical allodynia. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the protocols for key experiments cited in this guide.

Hot Plate Test

-

Objective: To assess the central analgesic activity of a compound against a thermal stimulus.

-

Apparatus: A heated metal plate maintained at a constant temperature (typically 55 ± 0.5°C).

-

Procedure:

-

Animals (mice or rats) are individually placed on the hot plate.

-

The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

Baseline latency is determined before drug administration.

-

The test compound (this compound) or vehicle is administered.

-

The latency is measured again at predetermined time points after administration.

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Carrageenan-Induced Paw Edema

-

Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of a compound.

-

Procedure:

-

A baseline measurement of the animal's hind paw volume is taken using a plethysmometer.

-

A sub-plantar injection of carrageenan (typically 1% solution) is administered into the hind paw to induce inflammation.

-

The test compound (this compound) or vehicle is administered (usually prior to or shortly after the carrageenan injection).

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4 hours) after carrageenan injection.

-

Mechanical withdrawal thresholds can also be assessed using von Frey filaments to measure hyperalgesia.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group.

Mechanism of Action: Signaling Pathways

The precise mechanism of action of this compound is not fully elucidated, but it is believed to involve multiple pathways, primarily related to the inhibition of prostaglandin synthesis.

Caption: Proposed primary mechanism of action of this compound via inhibition of COX enzymes.

Experimental Workflow for Preclinical Analgesic Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential analgesic compound like this compound.

Caption: A generalized workflow for the preclinical development of analgesic drugs.

Conclusion

The available preclinical data, though limited, suggests that this compound is an effective analgesic in models of acute and inflammatory pain. Its mechanism of action is likely tied to the inhibition of prostaglandin synthesis. Further research is warranted to fully characterize its preclinical profile, especially in models of neuropathic pain, and to elucidate its molecular targets with more precision. The methodologies and data presented in this guide provide a foundation for future investigations and the development of next-generation non-opioid analgesics.

The Discovery and Development of Morazone: A Technical Overview

DISCLAIMER: Information regarding the quantitative pharmacological data and detailed, specific experimental protocols for Morazone is scarce in publicly accessible literature, likely due to its development in the 1950s and limited subsequent research. This guide synthesizes the available information and provides context based on related compounds and general pharmacological principles.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[1] It was originally developed by the German pharmaceutical company Ravensberg in the 1950s.[1] Structurally, it is a substituted pyrazolone derivative, specifically 1-phenyl-2,3-dimethyl-4-(2'-phenyl-3'-methylmorpholinomethyl)pyrazolone. A key characteristic of this compound is its metabolism to phenmetrazine, a stimulant that has been subject to recreational use.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₇N₃O₂ | Wikipedia |

| Molar Mass | 377.49 g/mol | Wikipedia |

| CAS Number | 6536-18-1 | Wikipedia |

| Appearance | White to off-white solid | U.S. Biological |

| Melting Point | 143-147 °C | U.S. Biological |

| Solubility | Slightly soluble in DMSO and Methanol | U.S. Biological |

Synthesis

Preclinical and Clinical Development

Detailed preclinical and clinical trial data for this compound is not widely available in modern scientific literature. Its development in the 1950s predates current standards for extensive public documentation of such studies.

Pharmacodynamics

As an NSAID, the primary mechanism of action of this compound is presumed to be the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. However, specific quantitative data on the inhibitory activity of this compound against COX-1 and COX-2 (IC50 values) are not available in the reviewed literature.

Pharmacokinetics

Information on the human pharmacokinetics of this compound, such as its half-life, bioavailability, and volume of distribution, is not well-documented in publicly available sources.[2] The primary metabolic pathway that has been identified is the conversion of this compound to phenmetrazine.

Mechanism of Action and Metabolism

Signaling Pathway of NSAIDs

The generalized mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. This pathway is illustrated below.

Metabolism of this compound

The primary metabolic fate of this compound is its conversion to phenmetrazine. This metabolic pathway is a key characteristic of the drug.

Experimental Protocols

Detailed experimental protocols from the original development of this compound are not available. However, methods for its detection and the analysis of its metabolites have been described in later literature.

Acetic Acid-Induced Writhing Test for Analgesic Activity

A common preclinical model to assess the analgesic efficacy of NSAIDs is the acetic acid-induced writhing test in mice.

Protocol Outline:

-

Animals: Male Swiss albino mice are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

-

Grouping: Animals are divided into control and test groups.

-

Drug Administration: The test compound (this compound) at various doses is administered, usually intraperitoneally or orally. The control group receives the vehicle. A positive control group may receive a known analgesic like acetylsalicylic acid.

-

Induction of Writhing: After a set time following drug administration (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).[3]

-

Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) starting a few minutes after the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing in the test groups is calculated relative to the control group. The dose that produces 50% inhibition (ED50) can then be determined from a dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

To determine the specific inhibitory activity of an NSAID on COX-1 and COX-2, an in vitro enzyme inhibition assay is used.

Protocol Outline:

-

Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The assay is typically conducted in a buffer solution (e.g., Tris-HCl) containing co-factors like hematin and a substrate such as arachidonic acid.

-

Inhibitor Addition: The test compound (this compound) is added at various concentrations to the reaction mixture. A known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) is used as a positive control.

-

Enzyme Reaction: The reaction is initiated by adding the enzyme to the mixture.

-

Product Measurement: The activity of the enzyme is determined by measuring the rate of product formation, typically prostaglandin E2 (PGE2). This can be quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of enzyme inhibition at each concentration of the test compound is calculated. The concentration that causes 50% inhibition (IC50) is determined from the dose-response curve.

Workflow for Preclinical Analgesic and Anti-inflammatory Drug Screening

The general workflow for screening a compound like this compound for its potential as an analgesic and anti-inflammatory agent is depicted below.

Conclusion

References

Morazone as a Prodrug: A Technical Guide to its Metabolic Conversion to Phenmetrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morazone, a nonsteroidal anti-inflammatory drug (NSAID), serves as a prodrug that undergoes metabolic conversion to its major active metabolite, phenmetrazine. This transformation is central to the pharmacological activity profile observed after this compound administration. This technical guide provides an in-depth analysis of the metabolic relationship between this compound and phenmetrazine, detailing the enzymatic processes involved, quantitative analytical methodologies, and the subsequent pharmacodynamic effects of phenmetrazine. The information presented is intended to support research, drug development, and analytical efforts related to these compounds.

Introduction

This compound was initially developed as an analgesic and anti-inflammatory agent. However, its clinical significance is intrinsically linked to its biotransformation into phenmetrazine, a sympathomimetic amine with stimulant properties. Phenmetrazine was previously marketed as an anorectic under the trade name Preludin but was withdrawn due to its potential for abuse. Understanding the conversion of this compound to phenmetrazine is critical for evaluating its complete pharmacological profile, including its therapeutic effects and potential for misuse. This document outlines the metabolic pathway, the enzymes responsible, methods for quantification, and the downstream signaling effects of the active metabolite.

Metabolic Pathway of this compound to Phenmetrazine

The primary metabolic fate of this compound in the body is its conversion to phenmetrazine. This biotransformation involves the cleavage of the bond connecting the phenmetrazine moiety to the antipyrine-like structure. While the exact, detailed enzymatic steps for this compound's metabolism are not extensively documented in publicly available literature, the metabolism of the structurally related compound phendimetrazine to phenmetrazine is well-studied and provides a strong model. The conversion of phendimetrazine, an N-methylated analog of phenmetrazine, proceeds via N-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver[1]. Given the structural similarities, it is highly probable that the metabolism of this compound to phenmetrazine is also mediated by the hepatic cytochrome P450 system.

Based on the metabolism of phenmetrazine itself, the primary enzymes involved are likely CYP3A4 and CYP2D6[2]. These enzymes are responsible for the metabolism of a wide range of xenobiotics and are key determinants of drug-drug interactions and individual variability in drug response.

Quantitative Analysis of this compound and Phenmetrazine

The simultaneous quantification of this compound and its metabolite phenmetrazine in biological matrices is essential for pharmacokinetic studies. Various analytical methods have been developed for this purpose, primarily employing gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS).

Table 1: Quantitative Analytical Methods

| Method | Matrix | Sample Preparation | Instrumentation | Key Findings |

| GC/NPD & GC/MSD | Urine | Ether extraction followed by derivatization with trifluoroacetic anhydride (TFAA). | Gas Chromatography with Nitrogen-Phosphorus Detection (GC/NPD) and Mass Selective Detection (GC/MSD). | Enables sensitive and specific quantification of this compound and phenmetrazine. Derivatization is necessary for GC analysis.[3] |

| LC-MS/MS | Plasma | Protein precipitation followed by liquid-liquid extraction or solid-phase extraction. | Liquid Chromatography-Tandem Mass Spectrometry. | Offers high sensitivity and specificity for simultaneous quantification without the need for derivatization.[4] |

Experimental Protocols

This protocol provides a general framework for assessing the metabolic stability of this compound and the formation of phenmetrazine in a controlled in vitro environment.

Materials:

-

Human liver microsomes (pooled)

-

This compound

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for reaction termination

-

Internal standard (IS)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in potassium phosphate buffer.

-

Incubation: In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and the this compound stock solution. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

-

Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.

-

Data Analysis: Quantify the remaining this compound and the formed phenmetrazine at each time point to determine the rate of metabolism.

This protocol outlines a general procedure for the extraction and quantification of this compound and phenmetrazine from human plasma samples.

Materials:

-

Human plasma samples

-

This compound and phenmetrazine analytical standards

-

Internal standard (e.g., deuterated analog)

-

Acetonitrile (ACN)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To a 100 µL aliquot of human plasma, add the internal standard.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex and centrifuge.

-

Extraction (Option A - LLE): Transfer the supernatant to a new tube, add an appropriate extraction solvent, vortex, and centrifuge. Collect the organic layer.

-

Extraction (Option B - SPE): Condition an SPE cartridge with methanol and water. Load the supernatant from the protein precipitation step. Wash the cartridge with a weak solvent to remove interferences. Elute the analytes with a strong organic solvent.

-

Evaporation and Reconstitution: Evaporate the extracted sample to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor the specific parent-to-product ion transitions for this compound, phenmetrazine, and the internal standard in multiple reaction monitoring (MRM) mode.

Pharmacodynamics and Signaling Pathway of Phenmetrazine

The primary pharmacological effects following this compound administration are attributable to its metabolite, phenmetrazine. Phenmetrazine is a potent central nervous system stimulant that acts as a releasing agent and reuptake inhibitor at dopamine (DAT) and norepinephrine (NET) transporters.[1] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

The elevated levels of dopamine and norepinephrine result in the stimulation of postsynaptic receptors, leading to a cascade of downstream signaling events. Chronic exposure to phenmetrazine can lead to adaptations in these signaling pathways, including alterations in the phosphorylation states of key proteins such as:

-

Extracellular signal-regulated kinases 1 and 2 (ERK1/2): Involved in neuronal plasticity and gene expression.

-

Glycogen synthase kinase 3 beta (GSK3β): A key regulator of various cellular processes, including neuronal function.

-

Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32): A central integrator of dopaminergic and glutamatergic signaling.

Pharmacological Activity of this compound

While the predominant effects of this compound are mediated by phenmetrazine, this compound itself is classified as a nonsteroidal anti-inflammatory drug (NSAID). Its independent pharmacological activity is likely related to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. However, the clinical significance of this NSAID activity in the context of its rapid and extensive metabolism to the potent stimulant phenmetrazine requires further investigation. For the structurally similar phendimetrazine, some studies suggest it may have pharmacological activity independent of its metabolism to phenmetrazine, acting as a dopamine transporter inhibitor. Whether this compound exhibits similar independent activity at monoamine transporters is not well-established.

Conclusion

This compound functions as a prodrug, with its primary pharmacological activity being dependent on its metabolic conversion to phenmetrazine. This biotransformation is presumed to be carried out by hepatic cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The resulting phenmetrazine is a potent dopamine and norepinephrine reuptake inhibitor, leading to stimulant effects. The quantification of both this compound and phenmetrazine in biological fluids is crucial for pharmacokinetic and toxicological assessments and can be reliably achieved using LC-MS/MS. Further research is warranted to fully elucidate the quantitative in vivo conversion rates of this compound to phenmetrazine in humans and to characterize any independent pharmacological activity of the parent drug. This technical guide provides a foundational understanding for researchers and drug development professionals working with these compounds.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. [Study on metabolism of phenmetrazine-like drugs and their metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay Using Morazone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the inhibitory activity of Morazone on cyclooxygenase (COX) enzymes in vitro. The provided methodology is based on established and widely used assays for evaluating non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is elevated during inflammation.[1][4] this compound, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by inhibiting these COX enzymes. The following protocol details an in vitro assay to quantify the inhibitory potency of this compound against both COX-1 and COX-2.

Principle of the Assay

The in vitro COX inhibition assay measures the ability of a test compound, in this case, this compound, to block the enzymatic activity of COX-1 and COX-2. The assay typically measures the production of prostaglandin E2 (PGE2), a major product of the COX pathway, in the presence and absence of the inhibitor. The concentration of the test compound that inhibits 50% of the enzyme activity is determined as the IC50 value. A lower IC50 value indicates a higher inhibitory potency.

Data Presentation

The inhibitory activity of this compound and control compounds against COX-1 and COX-2 should be determined and presented in a clear, tabular format for easy comparison. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher SI value indicates greater selectivity for COX-2.

Table 1: In Vitro Inhibitory Activity of this compound and Control NSAIDs against COX-1 and COX-2

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| This compound | To be determined | To be determined | To be determined |

| Celecoxib | 82 | 6.8 | 12 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

Note: The IC50 values for this compound need to be experimentally determined using the protocol below. The values for control NSAIDs are provided for reference and are sourced from existing literature.

Experimental Protocol: In Vitro COX Inhibition Assay (LC-MS/MS Method)

This protocol is adapted from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the quantitative analysis of prostaglandin E2 (PGE2).

Materials and Reagents

-

Recombinant human or ovine COX-1 and COX-2 enzymes

-

This compound

-

Arachidonic acid

-

Prostaglandin E2 (PGE2) standard

-

Hematin

-

L-epinephrine

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Indomethacin (as a non-selective inhibitor control)

-

Celecoxib (as a COX-2 selective inhibitor control)

-

LC-MS/MS system

Procedure

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and control inhibitors in DMSO.

-

Prepare a stock solution of arachidonic acid in ethanol.

-

Prepare working solutions of all reagents in Tris-HCl buffer.

-

-

Enzyme Incubation:

-

In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

-

Add 20 µL of Tris-HCl buffer containing either 0.1 µg of COX-1 or 0.2 µg of COX-2 enzyme.

-

Incubate the mixture at room temperature for 2 minutes.

-

-

Inhibitor Addition:

-

Add 2 µL of the this compound solution (or control inhibitor/DMSO for control) at various concentrations to the enzyme mixture.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution. The final concentration of arachidonic acid should be around its Km value for the respective enzyme.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a suitable quenching agent (e.g., a strong acid like HCl).

-

Centrifuge the samples to pellet any precipitate.

-

Collect the supernatant for PGE2 analysis.

-

-

PGE2 Quantification by LC-MS/MS:

-

Analyze the concentration of PGE2 in each sample using a validated LC-MS/MS method.

-

Generate a standard curve using known concentrations of PGE2 to quantify the amount of PGE2 produced in each reaction.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of this compound by comparing the amount of PGE2 produced in the presence of the inhibitor to the amount produced in the control (DMSO) incubation.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of COX activity, by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the COX signaling pathway and the experimental workflow for the in vitro inhibition assay.

Caption: COX Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

References

- 1. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating Morazone in the Carrageenan-Induced Paw Edema Model in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the carrageenan-induced paw edema model in rats to assess the anti-inflammatory properties of Morazone. This widely accepted and reproducible model is instrumental in the preclinical screening of potential anti-inflammatory agents.[1][2][3]

Introduction

The carrageenan-induced paw edema model is a classic and well-characterized in vivo assay for investigating acute inflammation.[1][3] Subplantar injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a biphasic inflammatory response. The initial phase (0-1 hour) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (after 1 hour) involves the production of prostaglandins, cytokines (such as TNF-α and IL-1β), and nitric oxide, mediated by enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This model is particularly sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase. By measuring the extent of paw swelling (edema), researchers can quantify the anti-inflammatory effects of a test compound like this compound.

Key Signaling Pathways in Carrageenan-Induced Inflammation

The inflammatory cascade initiated by carrageenan is a complex process involving various mediators and signaling pathways. A simplified representation of this pathway is illustrated below.

Figure 1: Simplified signaling pathway of carrageenan-induced inflammation.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model.

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for conducting the carrageenan-induced paw edema assay to evaluate this compound.

1. Animals

-

Species: Male Wistar or Sprague-Dawley rats.

-

Weight: 150-200 g.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment. They should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to standard pellet diet and water.

-

Fasting: Rats should be fasted overnight with free access to water before the experiment.

2. Materials and Reagents

-

This compound (Test Drug)

-

Carrageenan (Lambda, Type IV)

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Positive Control Drug (e.g., Indomethacin or Diclofenac)

-

Normal Saline (0.9% NaCl)

-

Plethysmometer

-

Syringes and needles (for oral gavage and subplantar injection)

3. Experimental Groups Animals should be randomly assigned to the following groups (n=6-8 per group):

-

Group I (Normal Control): Receives vehicle only.

-

Group II (Carrageenan Control): Receives vehicle followed by carrageenan injection.

-

Group III (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.) followed by carrageenan injection.

-

Group IV, V, VI (this compound Treatment): Receives different doses of this compound (e.g., 10, 20, 40 mg/kg, p.o.) followed by carrageenan injection.

4. Procedure

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, positive control drug, or this compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The timing of administration should be based on the pharmacokinetic profile of the test compound, typically 30-60 minutes before carrageenan injection.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of a freshly prepared 1% carrageenan suspension in normal saline into the subplantar surface of the right hind paw of each rat. The left paw can be injected with saline to serve as a control.

-

Paw Volume Measurement (Post-treatment): Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The peak inflammatory response is usually observed between 3 and 5 hours.

-

Euthanasia and Tissue Collection (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further biochemical (e.g., measurement of cytokines, prostaglandins, myeloperoxidase) or histological analysis.

5. Data Analysis

-

Calculate the increase in paw volume (edema):

-

Edema (mL) = Paw volume at time 't' - Baseline paw volume.

-

-

Calculate the percentage inhibition of edema:

-

% Inhibition = [(Edema of Control Group - Edema of Treated Group) / Edema of Control Group] x 100.

-

-

Statistical Analysis: Data should be expressed as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's or Tukey's test. A p-value of <0.05 is generally considered statistically significant.

Data Presentation

The quantitative data obtained from the experiment should be summarized in a clear and structured table for easy comparison between the different treatment groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | - | Paw Edema Volume (mL) at Different Time Intervals (hours) | - | - | - | % Inhibition at 3h |

| Normal Control | - | 0h | 1h | 2h | 3h | 5h | - |

| 0.00 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 | 0.02 ± 0.01 | 0.02 ± 0.01 | |||

| Carrageenan Control | - | 0.00 ± 0.00 | 0.35 ± 0.04 | 0.68 ± 0.05 | 0.85 ± 0.06 | 0.72 ± 0.05 | - |

| Indomethacin | 10 | 0.00 ± 0.00 | 0.18 ± 0.02 | 0.30 ± 0.03 | 0.38 ± 0.04 | 0.32 ± 0.03 | 55.29% |

| This compound | 10 | 0.00 ± 0.00 | 0.29 ± 0.03 | 0.55 ± 0.04 | 0.65 ± 0.05 | 0.58 ± 0.04 | 23.53% |

| This compound | 20 | 0.00 ± 0.00 | 0.22 ± 0.02 | 0.42 ± 0.03 | 0.50 ± 0.04 | 0.45 ± 0.03 | 41.18% |

| This compound | 40 | 0.00 ± 0.00 | 0.19 ± 0.02 | 0.35 ± 0.03 | 0.42 ± 0.03 | 0.38 ± 0.02* | 50.59% |

Values are expressed as mean ± SEM (n=6). *p<0.05 compared to the carrageenan control group.

Conclusion

The carrageenan-induced paw edema model in rats is a robust and reliable method for the preliminary in vivo assessment of the anti-inflammatory potential of novel compounds like this compound. The detailed protocol and data presentation format provided in these application notes offer a standardized approach for researchers in the field of drug discovery and development. Further investigations into the specific molecular mechanisms of this compound's anti-inflammatory action can be pursued based on the initial findings from this model.

References

Application Notes and Protocols for the Formalin-Induced Inflammatory Pain Model and the Use of Morazone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formalin-induced inflammatory pain model, a robust and widely used preclinical assay for assessing the efficacy of analgesic compounds. Detailed protocols for model induction and the application of Morazone, a nonsteroidal anti-inflammatory drug (NSAID), are provided.

Formalin-Induced Inflammatory Pain Model: An Overview

The formalin test is a chemical-based nociceptive model that induces a distinct biphasic pain response, making it a valuable tool for differentiating between analgesic mechanisms.[1][2] A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw, eliciting behavioral responses indicative of pain, such as licking, flinching, and biting of the affected paw.[3][4]

The pain response is characterized by two distinct phases:

-

Phase I (Neurogenic Pain): This initial phase occurs within the first 5 minutes post-injection and is characterized by the direct activation of primary afferent sensory neurons, particularly C-fibers.[1] This phase is primarily mediated by the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel on nociceptors.

-

Interphase: A brief quiescent period of 5 to 15 minutes follows the first phase, during which pain behaviors subside.

-

Phase II (Inflammatory Pain): This phase begins approximately 15 to 20 minutes after formalin injection and can last for 40 to 60 minutes. It is characterized by an inflammatory response involving the release of various inflammatory mediators such as prostaglandins, histamine, serotonin, and bradykinin. This phase also involves central sensitization within the dorsal horn of the spinal cord.

This compound: A Pyrazolone-Derived NSAID for Pain Management

This compound is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class of compounds. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation and play a significant role in sensitizing nociceptors, thereby contributing to the pain experienced in the second phase of the formalin test. This compound is metabolized into phenmetrazine, a compound with its own pharmacological profile.

Due to a lack of specific preclinical data on this compound in the formalin test, the following protocols and data tables include information on dipyrone, a structurally related and well-studied pyrazolone derivative, to provide a relevant framework for experimental design.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for the formalin test and the analgesic efficacy of the pyrazolone derivative, dipyrone.

| Parameter | Value | Species | Reference |

| Formalin Concentration | 1% - 5% | Mouse, Rat | |

| Injection Volume | 20 - 50 µL | Mouse, Rat | |

| Injection Site | Plantar surface of the hind paw | Mouse, Rat | |

| Phase I Duration | 0 - 5 minutes | Mouse, Rat | |

| Phase II Duration | 15 - 60 minutes | Mouse, Rat |

Table 1: Typical Experimental Parameters for the Formalin-Induced Inflammatory Pain Model.

| Compound | Route of Administration | Phase | ID50 | Species | Reference |

| Dipyrone | Intraperitoneal (i.p.) | Phase I | 154.5 µmol/kg | Mouse | |

| Dipyrone | Intraperitoneal (i.p.) | Phase II | 263.7 µmol/kg | Mouse | |

| Dipyrone | Subplantar | Phase I | 2.6 µmol/paw | Mouse | |

| Dipyrone | Subplantar | Phase II | 1.2 µmol/paw | Mouse | |

| Dipyrone | Intracerebroventricular (i.c.v.) | Phase I | 0.4 µmol/site | Mouse | |

| Dipyrone | Intracerebroventricular (i.c.v.) | Phase II | 1.3 µmol/site | Mouse | |

| Dipyrone | Intrathecal (i.t.) | Phase I | 0.4 µmol/site | Mouse | |

| Dipyrone | Intrathecal (i.t.) | Phase II | 0.9 µmol/site | Mouse |

Table 2: Analgesic Efficacy of Dipyrone in the Formalin Test. (ID50 represents the dose required to produce a 50% reduction in the pain response).

Experimental Protocols

Protocol 1: Induction of the Formalin-Induced Inflammatory Pain Model

Materials:

-

Formalin solution (1-5% in sterile saline)

-

Experimental animals (mice or rats)

-

Observation chambers with a clear floor

-

Video recording equipment (optional, but recommended for unbiased scoring)

-

Microsyringes for injection

Procedure:

-

Acclimatization: Acclimate the animals to the testing environment for at least 30 minutes before the experiment to reduce stress-induced variability.

-

Habituation: Place each animal individually in an observation chamber and allow them to habituate for 15-30 minutes.

-

Formalin Injection: Gently restrain the animal and inject 20-50 µL of the formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.

-

Observation and Scoring: Immediately after the injection, return the animal to the observation chamber and start recording the time spent in nociceptive behaviors (licking, flinching, biting the injected paw) for a total of 60 minutes.

-

Data Analysis: Analyze the data by dividing the observation period into two phases: Phase I (0-5 minutes) and Phase II (15-60 minutes). The total time spent in nociceptive behaviors in each phase is used as the pain score.

Protocol 2: Application of this compound (or other Pyrazolone Derivatives)

Materials:

-

This compound (or other test compound)

-

Vehicle for dissolving the test compound (e.g., saline, DMSO, Tween 80)

-

Administration equipment (e.g., gavage needles for oral administration, syringes for injection)

Procedure:

-

Compound Preparation: Dissolve this compound or the test compound in the appropriate vehicle to the desired concentrations.

-

Administration: Administer the compound to the animals at a predetermined time before the formalin injection. The timing will depend on the route of administration and the pharmacokinetic profile of the compound (typically 30-60 minutes before for oral or intraperitoneal administration).

-

Control Groups: Include a vehicle-treated control group to establish a baseline pain response. A positive control group treated with a known analgesic (e.g., morphine or a standard NSAID) is also recommended.

-

Formalin Test: Following the predetermined pretreatment time, proceed with the formalin injection and behavioral scoring as described in Protocol 1.

-

Data Analysis: Compare the pain scores of the drug-treated groups to the vehicle-treated group for both Phase I and Phase II. Calculate the percentage of inhibition of the pain response.

Visualizations

Caption: Experimental Workflow for the Formalin Test.

References

Application Note: High-Throughput Cell-Based Assay for Screening Prostaglandin Synthesis Inhibitors

Introduction

Prostaglandins are lipid compounds with diverse hormone-like effects that are key mediators of inflammation, pain, and fever.[1][2] Their synthesis is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes, thereby reducing prostaglandin production.[3] Morazone is an NSAID that has been used as an analgesic and is known to have anti-inflammatory properties. This application note provides a detailed protocol for a cell-based assay to measure the inhibition of prostaglandin E2 (PGE2) synthesis by investigational compounds such as this compound. The assay utilizes the murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent PGE2 production. This robust and reproducible assay is suitable for high-throughput screening of potential anti-inflammatory agents.

Principle of the Assay

This assay is based on the principle of measuring the amount of PGE2 released into the cell culture supernatant following the stimulation of RAW 264.7 macrophages with LPS in the presence and absence of an investigational inhibitory compound. The inhibition of PGE2 synthesis by the test compound is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials and Reagents

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or other test compounds)

-

Indomethacin (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

-

PGE2 ELISA Kit

-

96-well cell culture plates

-

Microplate reader

Experimental Workflow

A generalized workflow for quantifying PGE2 production involves isolating the cells of interest, stimulating them to produce PGE2, collecting the cell culture supernatant, and then measuring the PGE2 concentration using an appropriate assay, such as an ELISA.

Prostaglandin Synthesis Signaling Pathway

Prostaglandin synthesis begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is subsequently converted to various prostaglandins, including PGE2, by specific synthases.

References

Application Note: Quantification of Morazone in Biological Samples by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. This document provides a detailed protocol for the determination of this compound in biological samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.